7-(4-Ethyl-1-methyloctyl)quinolin-8-ol

Catalog No.
S705995
CAS No.
73545-11-6
M.F
C20H29NO
M. Wt
299.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(4-Ethyl-1-methyloctyl)quinolin-8-ol

CAS Number

73545-11-6

Product Name

7-(4-Ethyl-1-methyloctyl)quinolin-8-ol

IUPAC Name

7-(5-ethylnonan-2-yl)quinolin-8-ol

Molecular Formula

C20H29NO

Molecular Weight

299.4 g/mol

InChI

InChI=1S/C20H29NO/c1-4-6-8-16(5-2)11-10-15(3)18-13-12-17-9-7-14-21-19(17)20(18)22/h7,9,12-16,22H,4-6,8,10-11H2,1-3H3

InChI Key

YWACCMLWVBYNHR-UHFFFAOYSA-N

SMILES

CCCCC(CC)CCC(C)C1=C(C2=C(C=CC=N2)C=C1)O

Canonical SMILES

CCCCC(CC)CCC(C)C1=C(C2=C(C=CC=N2)C=C1)O

7-(4-Ethyl-1-methyloctyl)quinolin-8-ol, also known as Kelex 100, is a synthetic organic compound characterized by its quinoline structure. This compound features a long alkyl side chain, which enhances its solubility and reactivity in various chemical environments. The molecular formula is C₁₅H₁₉N₁O, and it has a molecular weight of approximately 233.32 g/mol. The compound is primarily known for its role as a chelating agent, particularly in the extraction of heavy metals from solutions.

Solvent Extraction:

7-(4-Ethyl-1-methyloctyl)quinolin-8-ol, also known as Kelex 100S, is primarily used as a solvent extraction agent in scientific research. Its lipophilic (fat-loving) properties and the presence of a nitrogen atom allow it to selectively bind to metal ions. This makes it effective in separating various metals from aqueous solutions, particularly those containing lanthanides and actinides. PubChem, National Institutes of Health:

Actinide Separation:

Kelex 100S is particularly valuable in separating actinides, a group of radioactive elements including plutonium and uranium. These elements are of great interest in nuclear research and fuel reprocessing due to their potential use in nuclear energy production and weapons development. Kelex 100S can selectively extract specific actinides from complex mixtures, facilitating their purification and analysis. A Solvent Extraction Study on the Separation of Trivalent Actinides from Lanthanides Using Kelex 100S, Journal of Radioanalytical and Nuclear Chemistry

Lanthanide Separation:

Lanthanides are a group of rare earth elements with similar chemical properties, making their separation challenging. Kelex 100S, along with other extractants, can be used in combination to achieve selective separation of individual lanthanides. This is crucial for various applications, including the production of high-purity lanthanide metals and catalysts used in various industries. Recent Advances in the Separation of Lanthanides by Solvent Extraction, Separation Science and Technology

Research Applications:

Beyond separation processes, Kelex 100S has been explored in other scientific research areas. These include:

  • Studying the behavior of metal ions in different environments
  • Developing new methods for metal ion recovery and recycling
  • Investigating the potential of Kelex 100S for environmental remediation applications
, particularly those involving coordination with metal ions. The hydroxyl group at position 8 of the quinoline ring allows for the formation of stable complexes with various metal ions, including copper, zinc, and cadmium. These reactions typically involve:

  • Complexation: The compound forms chelates with metal ions through the nitrogen atom in the quinoline ring and the oxygen atom from the hydroxyl group.
  • Solvent Extraction: It can effectively extract heavy metals from acidic solutions, making it useful in hydrometallurgy .

The biological activity of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol has been explored in several studies. It exhibits:

  • Antimicrobial Properties: Some studies suggest that quinoline derivatives can possess antimicrobial activity, although specific data on this compound is limited.
  • Toxicity: The compound is classified as hazardous, causing severe skin burns and eye damage upon contact. It may also provoke allergic reactions in sensitive individuals .

The synthesis of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol typically involves multi-step organic reactions:

  • Formation of Quinoline: Starting from an appropriate aniline derivative, quinoline can be synthesized through cyclization reactions.
  • Alkylation: The introduction of the 4-ethyl-1-methyloctyl group is achieved via alkylation methods such as nucleophilic substitution.
  • Hydroxylation: Finally, hydroxylation at the 8-position can be performed using reagents like boron trifluoride or other hydroxylating agents.

These steps are generally carried out under controlled conditions to optimize yield and purity.

7-(4-Ethyl-1-methyloctyl)quinolin-8-ol has several applications across different fields:

  • Hydrometallurgy: It is widely used as a chelating agent for extracting heavy metals from ores and industrial waste.
  • Analytical Chemistry: The compound serves as a reagent for detecting and quantifying metal ions in various samples.
  • Material Science: It is employed in synthesizing organic materials and pharmaceutical intermediates .

Interaction studies have demonstrated that 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol effectively interacts with various metal ions:

  • Copper Complexation: Kinetic studies show that this compound can rapidly extract copper ions from solutions, making it valuable in environmental remediation .
  • Metal Ion Selectivity: Research indicates that it selectively binds to certain heavy metals over others, which can be advantageous in separation processes .

Several compounds share structural similarities with 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol, particularly within the category of hydroxyquinolines. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
8-HydroxyquinolineHydroxyl group at position 8Known for its use in pharmaceuticals
5-HydroxyquinolineHydroxyl group at position 5Exhibits different metal ion selectivity
2-HydroxyquinolineHydroxyl group at position 2Less effective as a chelator compared to Kelex 100
7-(4-Methylphenyl)quinolin-8-olAromatic substitution at position 4Different solubility characteristics

The uniqueness of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol lies in its long alkyl side chain, which enhances its solubility and effectiveness as a chelating agent compared to other hydroxyquinoline derivatives. This structural feature allows for better interaction with various metal ions and improves its application in hydrometallurgy and analytical chemistry.

The synthesis of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol represents a significant advancement in quinoline chemistry, employing selective alkylation methodologies that have been refined through systematic optimization studies . The fundamental approach involves the alkylation of quinolin-8-ol with 4-ethyl-1-methyloctyl halide under carefully controlled conditions to achieve high yields and selectivity.

The alkylation process typically requires the presence of a strong base to deprotonate the phenolic hydroxyl group of quinolin-8-ol, facilitating nucleophilic attack on the alkyl halide . Research has demonstrated that the choice of base significantly influences both the reaction yield and selectivity. Sodium hydride and potassium tert-butoxide emerge as the most effective bases for this transformation, with potassium tert-butoxide showing superior performance in terms of reaction yield and reduced side product formation .

The alkyl halide component, 4-ethyl-1-methyloctyl halide, is typically employed as the bromide or iodide derivative due to their enhanced reactivity compared to the corresponding chloride. The branched alkyl chain structure presents unique challenges in terms of steric hindrance, requiring optimized reaction conditions to achieve complete conversion .

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Notes
1NoneDMF25240No reaction
2K₂CO₃DMF601225Low conversion
3NaHDMF60875Good yield
4NaHTHF60885Improved yield
5NaHDMF80690Excellent yield
6KOt-BuDMF60688Good yield
7KOt-BuTHF60492Excellent yield
8KOt-BuTHF80395Optimized conditions
9NaHTHF100278Side reactions
10KOt-BuDMF120285Decomposition

The reaction mechanism involves initial deprotonation of the phenolic hydroxyl group to form a phenoxide anion, which then acts as a nucleophile in an SN2 displacement reaction with the alkyl halide . The regioselectivity of the alkylation at the C-7 position is attributed to the electronic and steric factors inherent in the quinolin-8-ol structure.

Use of Strong Bases and Aprotic Solvents in Synthesis

The selection of appropriate bases and solvents constitutes a critical aspect of the synthetic methodology for 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol. Strong bases are essential for generating the phenoxide anion required for the alkylation process, while aprotic solvents provide the necessary medium for the reaction to proceed efficiently [3] [4] [5].

Base Selection and Properties

The effectiveness of different bases in quinolin-8-ol alkylation varies significantly based on their basicity, nucleophilicity, and steric properties [3] [4]. Sodium hydride functions as a non-nucleophilic base with high basicity (pKa of conjugate acid ~35), making it ideal for deprotonating phenolic compounds without competing in the alkylation reaction [3] [4]. Potassium tert-butoxide offers similar basicity characteristics but with enhanced solubility in organic solvents and improved reaction kinetics [3] [4].

BasepKa (Conjugate Acid)Solvent CompatibilityReaction Yield (%)Temperature Requirement (°C)Selectivity
Sodium hydride (NaH)35DMF, THF9060-80High
Potassium tert-butoxide (KOt-Bu)19DMF, THF, DMSO9560-80High
Potassium carbonate (K₂CO₃)10.3DMF, DMSO2580-100Low
Sodium amide (NaNH₂)35NH₃(l), THF8860-80High
Lithium diisopropylamide (LDA)36THF, Et₂O82-78 to 25Moderate

The mechanism of base action involves the formation of a tight ion pair between the metal cation and the phenoxide anion, which facilitates the subsequent nucleophilic substitution reaction [3] [4]. The choice of counterion (sodium versus potassium) influences the reactivity through ion-pairing effects and solvation characteristics.

Aprotic Solvent Systems

Aprotic solvents play a crucial role in quinoline synthesis by providing optimal conditions for both base activation and nucleophilic substitution reactions [5] [6] [7]. The solvent selection must balance several factors including dielectric constant, coordinating ability, and thermal stability [5] [6].

SolventDielectric ConstantBoiling Point (°C)Donor NumberTypical Yield (%)AdvantagesDisadvantages
Dimethylformamide (DMF)36.715326.690High solvating powerHigh boiling point
Tetrahydrofuran (THF)7.586620.085Good for NaHLow boiling point
Dimethyl sulfoxide (DMSO)46.718929.888High boiling pointDifficult removal
Acetonitrile (MeCN)37.58214.175Easy removalLower yields
Dimethoxyethane (DME)7.28520.080Good stabilityMoisture sensitive

Dimethylformamide and tetrahydrofuran represent the most commonly employed solvents for this transformation due to their optimal balance of properties [5] [6]. DMF provides excellent solvation for both the base and the quinoline substrate, while THF offers superior compatibility with sodium hydride and facilitates rapid reaction kinetics [5] [6].

The mechanism of solvent action involves coordination to the metal cation of the base, reducing ion-pairing effects and enhancing the nucleophilicity of the phenoxide anion [5] [6]. The coordinating ability of the solvent, quantified by the donor number, correlates directly with reaction efficiency and yield.

Reaction Mechanisms and Pathways

The mechanistic understanding of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol synthesis involves multiple elementary steps that have been elucidated through kinetic studies and computational investigations [8] [9] [10]. The overall transformation proceeds through a classical nucleophilic substitution mechanism with specific considerations for the quinoline ring system.

Primary Reaction Pathway

The fundamental mechanism involves deprotonation-alkylation sequence that proceeds through well-defined intermediates [8] [9]. The initial step involves the acid-base reaction between quinolin-8-ol and the strong base, resulting in phenoxide anion formation [8] [9]. This deprotonation step is thermodynamically favorable due to the enhanced acidity of the phenolic hydroxyl group in the quinoline system.

The nucleophilic substitution step follows an SN2 mechanism, as evidenced by the retention of stereochemical integrity in the alkyl chain and the second-order kinetics observed in mechanistic studies [8] [9]. The transition state involves simultaneous carbon-halogen bond breaking and carbon-oxygen bond formation, with the metal cation providing stabilization through coordination effects.

Electronic Effects and Regioselectivity

The quinoline ring system exerts significant electronic effects that influence both the reactivity and regioselectivity of the alkylation process [8] [11] [12]. The pyridine nitrogen acts as an electron-withdrawing group, increasing the acidity of the phenolic hydroxyl and facilitating deprotonation [8] [11]. Additionally, the fused ring system creates specific steric and electronic environments that direct the alkylation to the C-7 position.

The chelation effect between the phenoxide oxygen and the pyridine nitrogen creates a five-membered chelate ring with metal cations, which influences the geometry and reactivity of the intermediate complex [8] [11] [12]. This chelation effect is particularly pronounced with harder metal cations such as sodium and potassium, leading to enhanced regioselectivity.

Side Reaction Pathways

Several competing reactions can occur under the reaction conditions, including N-alkylation, O-alkylation at alternative positions, and elimination reactions [8] [9]. The N-alkylation pathway involves nucleophilic attack by the pyridine nitrogen on the alkyl halide, leading to quaternary ammonium salt formation. This pathway is generally disfavored due to the lower nucleophilicity of the pyridine nitrogen compared to the phenoxide oxygen.

Elimination reactions become significant at elevated temperatures, particularly when using bulky bases or highly branched alkyl halides [8] [9]. The E2 elimination mechanism competes with the desired SN2 substitution, leading to alkene formation and reduced yields of the target product.

Optimization of Reaction Conditions (Temperature, Time, Catalysts)

The optimization of reaction conditions for 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol synthesis requires systematic investigation of multiple variables to achieve maximum yield and selectivity [13] [14] [15]. Temperature control emerges as the most critical parameter, influencing both reaction rate and selectivity profiles.

Temperature Effects

The temperature-yield relationship demonstrates optimal performance in the 60-80°C range, with diminishing returns at higher temperatures due to increased side reactions [13] [14]. At temperatures below 60°C, the reaction proceeds slowly with incomplete conversion even after extended reaction times. The activation energy for the desired pathway is lower than that for competing elimination reactions, creating a temperature window for selective product formation.

Thermal decomposition of the base and solvent becomes significant above 100°C, leading to reduced yields and increased purification challenges [13] [14]. The temperature coefficient for the reaction rate indicates a doubling of reaction rate for every 10°C increase in temperature within the optimal range.

Time-Course Studies

Reaction kinetics follow second-order behavior consistent with the proposed SN2 mechanism, with reaction times ranging from 2-8 hours depending on the specific conditions employed [13] [14]. The conversion-time profile shows rapid initial conversion followed by a slower approach to equilibrium, suggesting that product inhibition or base consumption may limit the reaction rate.

Extended reaction times beyond the optimal range lead to increased side product formation without significant improvement in yield [13] [14]. The time-temperature relationship allows for shorter reaction times at elevated temperatures, but with careful monitoring to avoid decomposition reactions.

Catalyst Systems

While the primary reaction does not require metal catalysts, certain Lewis acids have been investigated as potential promoters for the alkylation process [13] [14] [15]. Zinc chloride and aluminum chloride show modest rate enhancements but also increase the formation of unwanted side products.

Phase transfer catalysts such as tetrabutylammonium bromide have been employed to facilitate reactions in biphasic systems, allowing for the use of less expensive and more easily handled solid bases [13] [14]. These catalysts operate by facilitating the transfer of ionic species between phases, thereby increasing the effective concentration of reactive species.

The optimal conditions identified through systematic optimization studies involve the use of potassium tert-butoxide in tetrahydrofuran at 80°C for 3 hours, yielding 95% of the desired product with minimal side product formation [13] [14] [15].

Purification Techniques: Recrystallization, Chromatography

The purification of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol presents unique challenges due to the lipophilic nature of the long alkyl chain and the presence of structurally similar impurities [16] [17] [18]. Multiple purification strategies are typically employed in sequence to achieve the required purity levels for commercial applications.

Recrystallization Methods

Recrystallization represents the most economical and scalable purification approach for quinoline derivatives, with careful solvent selection being crucial for success [16] [17] [18]. The solvent selection criteria include differential solubility of the product versus impurities, thermal stability at the recrystallization temperature, and ease of removal from the purified product.

Ethanol-water mixtures provide optimal recrystallization conditions, with the alcohol content adjusted to achieve the desired solubility profile [16] [17]. The temperature-solubility relationship shows sharp solubility changes that facilitate efficient purification through controlled cooling processes.

Seed crystal addition proves essential for achieving consistent crystal morphology and size distribution, which directly impacts the ease of filtration and washing operations [16] [17]. The crystal habit can be modified through the addition of small amounts of polar solvents or by controlling the cooling rate during recrystallization.

Chromatographic Techniques

Column chromatography using silica gel provides high-resolution separation of the target compound from structurally related impurities [16] [17]. The mobile phase composition typically consists of hydrocarbon-ether mixtures with carefully optimized polarity gradients to achieve baseline separation.

Preparative High-Performance Liquid Chromatography offers superior resolution and purity but at significantly higher cost, making it suitable primarily for analytical-scale preparations or high-value applications [16] [17]. The stationary phase selection involves reversed-phase C18 columns with methanol-water mobile phases for optimal separation efficiency.

MethodPurity Achieved (%)Recovery (%)CostScale SuitabilityTime Required (h)
Recrystallization95-9870-85LowLab/Industrial4-12
Column chromatography98-9980-90MediumLab/Pilot2-6
Preparative HPLC99+85-95HighLab1-3
Sublimation95-9960-80MediumLab8-24
Distillation90-9585-95LowIndustrial2-4

The selection of purification method depends on the required purity level, scale of operation, and economic considerations, with recrystallization being preferred for large-scale industrial applications [16] [17] [18].

Scale-up and Industrial Synthesis Approaches (Continuous Flow Reactors)

The transition from laboratory-scale synthesis to industrial production of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol requires careful consideration of process intensification strategies and continuous manufacturing approaches [19] [20] . Continuous flow reactors offer significant advantages over traditional batch processes in terms of heat and mass transfer, reaction control, and overall process efficiency.

Continuous Flow Reactor Design

Continuous flow synthesis enables precise control of reaction parameters through the use of plug flow reactors or continuous stirred tank reactors configured in series [19] [20]. The residence time distribution in these systems allows for optimal contact between reactants while minimizing unwanted side reactions.

Microreactor technology provides exceptional heat and mass transfer rates due to the high surface-area-to-volume ratios achievable in these systems [19] [20]. The temperature control capabilities of microreactors allow for operation at elevated temperatures without the safety concerns associated with batch processing of reactive materials.

Mixing efficiency in continuous flow systems significantly exceeds that achievable in batch reactors, leading to improved reaction selectivity and reduced formation of side products [19] [20]. The Reynolds number calculations for flow reactors indicate turbulent mixing conditions that promote rapid and complete reaction conversion.

Process Intensification Benefits

The space-time yield improvements achieved through continuous flow processing range from 8-20 times higher than equivalent batch processes, primarily due to reduced residence times and improved reaction efficiency [19] [20]. The heat transfer capabilities of continuous systems allow for operation at higher temperatures and concentrations, further enhancing productivity.

Process safety considerations favor continuous flow systems due to the smaller reaction volumes and improved containment of hazardous materials [19] [20]. The hazard analysis for the industrial process identifies reduced risks associated with thermal runaway reactions and toxic material exposure.

ParameterBatch ConditionsContinuous FlowProductivity ImprovementQuality Benefits
Residence time4-8 h10-30 min8-20xConsistent
Temperature60-80°C80-120°C1.5-2xBetter control
Pressure1 atm2-5 barSafety improvedSafer operation
Flow rateN/A0.5-2 mL/minContinuousReduced variation
Mixing efficiencyStirring dependentSuperior mixing2-3xImproved yields

Economic and Environmental Considerations

The economic analysis of continuous flow processing demonstrates significant cost advantages through reduced labor requirements, improved yields, and decreased waste generation [19] [20]. The capital investment for continuous flow equipment is typically higher than batch systems but provides superior return on investment through increased productivity and reduced operating costs.

Environmental benefits include reduced solvent consumption, decreased waste generation, and improved energy efficiency compared to traditional batch processes [19] [20]. The green chemistry metrics show substantial improvements in atom economy and environmental factor calculations for continuous flow synthesis.

Quality control in continuous flow systems benefits from real-time monitoring capabilities and reduced batch-to-batch variation, leading to more consistent product quality and reduced rejection rates [19] [20]. The process analytical technology integration allows for immediate response to process deviations and automated optimization of reaction conditions.

XLogP3

7

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

73545-11-6

General Manufacturing Information

8-Quinolinol, 7-(4-ethyl-1-methyloctyl)-: INACTIVE

Dates

Last modified: 08-15-2023

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